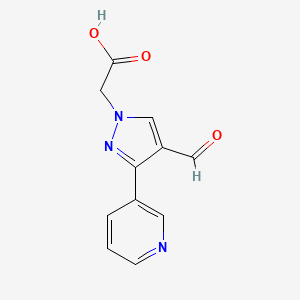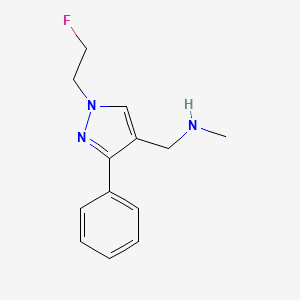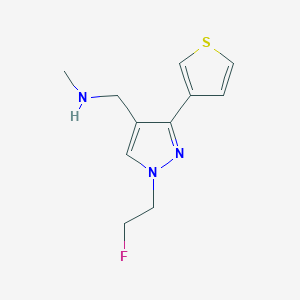
1-(3-Aminopropyl)-3-(1,1-Difluoroethyl)piperidin
Übersicht
Beschreibung
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C10H20F2N2 and a molecular weight of 206.28 g/mol. This compound features a piperidine ring substituted with a difluoroethyl group and a propan-1-amine chain.
Wissenschaftliche Forschungsanwendungen
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and as an intermediate in drug synthesis.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a bioactive molecule.
Industrial Applications: It serves as a building block in the synthesis of more complex molecules used in various industrial processes.
Biochemische Analyse
Biochemical Properties
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine, have been shown to exhibit anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic activities . These interactions are primarily due to the compound’s ability to bind to specific enzymes and proteins, altering their activity and leading to various biochemical effects.
Cellular Effects
The effects of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine on cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Piperidine derivatives have been found to exhibit cytotoxic activity against various cell lines, including human liver, breast, and colon cells . The compound’s ability to modulate these cellular processes makes it a potential candidate for therapeutic applications.
Molecular Mechanism
At the molecular level, 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, piperidine derivatives have been shown to inhibit cholinesterase enzymes and target beta-secretase enzymes . These interactions result in significant biochemical and cellular changes, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine change over time The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function
Dosage Effects in Animal Models
The effects of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Piperidine derivatives have been shown to have a dose-dependent impact on biological systems, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, fluorinated piperidine derivatives have been studied for their impact on enzyme activity and metabolic pathways . These interactions are crucial for understanding the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. Studies on similar piperidine derivatives have shown that fluorination can significantly influence the compound’s pharmacokinetic properties .
Subcellular Localization
The subcellular localization of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 1,1-difluoroethane.
Reaction Conditions: The piperidine is first reacted with 1,1-difluoroethane under controlled conditions to introduce the difluoroethyl group. This reaction is typically carried out in the presence of a suitable base and solvent.
Chain Extension: The resulting intermediate is then subjected to a chain extension reaction using a suitable reagent to introduce the propan-1-amine chain.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Wirkmechanismus
The mechanism of action of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets within biological systems. The difluoroethyl group and piperidine ring play crucial roles in binding to target proteins or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: Known for its antiproliferative effects on cancer cells.
Matrine: Exhibits antitumor and anti-inflammatory activities.
The uniqueness of 3-(3-(1,1-Difluoroethyl)piperidin-1-yl)propan-1-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives.
Eigenschaften
IUPAC Name |
3-[3-(1,1-difluoroethyl)piperidin-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2N2/c1-10(11,12)9-4-2-6-14(8-9)7-3-5-13/h9H,2-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYJJQFXEORTOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCCN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


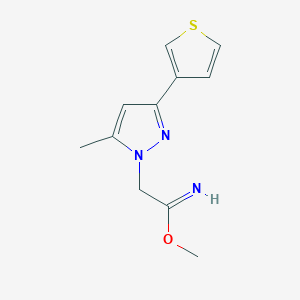


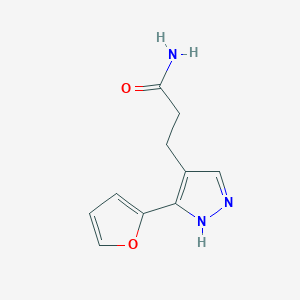

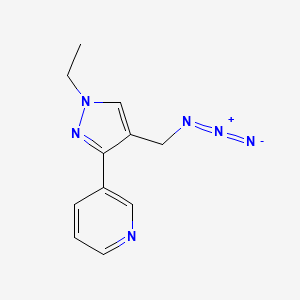
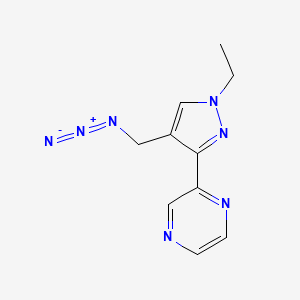

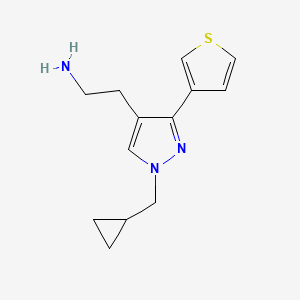
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)
